4-(1-benzyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of pyrazole and triazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-(1-Methyl-1H-pyrazol-4-yl)benzyl-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine
- Pinacol boronic esters
Uniqueness
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H17N7S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N7S/c1-13-7-8-22(21-13)12-16-19-20-17(25)24(16)15-9-18-23(11-15)10-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,20,25) |
InChI Key |
FTDVFHRAOCQNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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